(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene) diacetate
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Overview
Description
(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene) diacetate is a chemical compound with the molecular formula C13H16O5 and a molecular weight of 252.26 g/mol . This compound is characterized by the presence of two acetate groups attached to a phenylene ring, which also contains a hydroxyl and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene) diacetate typically involves the reaction of 2-hydroxy-5-methylbenzyl alcohol with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk custom synthesis methods. These methods are designed to optimize yield and purity while minimizing production costs. The use of high-efficiency reactors and continuous flow processes can enhance the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene) diacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The acetate groups can be reduced to alcohols.
Substitution: The phenylene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Formation of 2-hydroxy-5-methylbenzophenone.
Reduction: Formation of 2-hydroxy-5-methylbenzyl alcohol.
Substitution: Formation of brominated or nitrated derivatives of the phenylene ring.
Scientific Research Applications
(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene) diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene) diacetate involves its interaction with specific molecular targets. The hydroxyl and acetate groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene) diacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and acetate groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C13H16O5 |
---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
[3-(acetyloxymethyl)-2-hydroxy-5-methylphenyl]methyl acetate |
InChI |
InChI=1S/C13H16O5/c1-8-4-11(6-17-9(2)14)13(16)12(5-8)7-18-10(3)15/h4-5,16H,6-7H2,1-3H3 |
InChI Key |
JOFSEHHMYPDWFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)COC(=O)C)O)COC(=O)C |
Origin of Product |
United States |
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